REACTION_CXSMILES
|
O[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[CH2:11](Br)[CH:12]=[CH2:13].C(=O)([O-])[O-:16].[K+].[K+].[I-].[K+]>CC(C)=O>[CH2:11]([O:16][C:10]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:3](=[O:4])[CH3:2])[CH:12]=[CH2:13] |f:2.3.4,5.6|
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Name
|
|
Quantity
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542 g
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Type
|
reactant
|
Smiles
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OCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
592 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
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Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
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[I-].[K+]
|
Name
|
|
Quantity
|
2.4 L
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
is followed by filtration and removal of the solvent in vacuo
|
Type
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DISSOLUTION
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Details
|
The residue is dissolved in toluene
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Type
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WASH
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Details
|
washed with 10% strength sodium hydroxide solution and water
|
Type
|
CONCENTRATION
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Details
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Concentration
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Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=C(C=CC=C1)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |